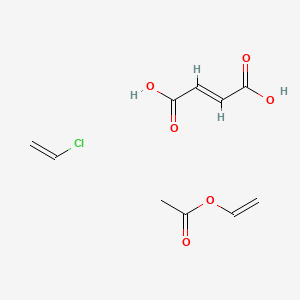

(Z)-but-2-enedioic acid;chloroethene;ethenyl acetate

Description

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;chloroethene;ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.C4H6O2.C2H3Cl/c5-3(6)1-2-4(7)8;1-3-6-4(2)5;1-2-3/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3;2H,1H2/b2-1-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFPVACZAZLCCM-UAIGNFCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C=CCl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC=C.C=CCl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Butenedioic acid (2Z)-, polymer with chloroethene and ethenyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9005-09-8 | |

| Record name | VMCH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2Z)-, polymer with chloroethene and ethenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, polymer with chloroethene and ethenyl acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, polymer with chloroethene and ethenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation of (Z)-but-2-enedioic acid (Maleic Acid)

Overview:

(Z)-but-2-enedioic acid, or maleic acid, is an important dicarboxylic acid used in various chemical industries. It is primarily produced via oxidation of hydrocarbons or by hydrolysis of maleic anhydride.

Industrial Preparation Methods:

| Method | Description | Reaction Conditions | Notes |

|---|---|---|---|

| 1. Benzene Oxidation | Benzene is oxidized by air in the presence of vanadium-based catalysts to produce maleic anhydride, which is then hydrolyzed to maleic acid. | Temp: ~360°C; Catalyst: vanadium series; Air as oxidant | High purity maleic acid obtained after crystallization and drying. |

| 2. Butene (Alkane) Oxidation | Butene or other alkenes are oxidized by air over vanadium catalysts to maleic anhydride, followed by hydrolysis to maleic acid. | Temp: 350-450°C; Catalyst: vanadium-based; Air oxidant | Alternative to benzene oxidation, useful for alkene feedstocks. |

| 3. By-product from Phthalic Anhydride Production | During oxidation of naphthalene or o-xylene to phthalic anhydride, maleic acid is formed as a by-product. | Varies with process | Usually low yield, not a primary production route. |

| 4. Furfural Oxidation | Oxidation of furfural can produce maleic acid, but this method is not economically favored. | - | Rarely used industrially due to cost inefficiency. |

- Maleic anhydride is the key intermediate; its hydrolysis yields maleic acid.

- The vanadium pentoxide catalyst is widely used due to its selectivity and activity.

- The oxidation reactions are highly exothermic and require temperature control.

Summary Table:

| Parameter | Benzene Oxidation | Butene Oxidation | By-product Route | Furfural Oxidation |

|---|---|---|---|---|

| Catalyst | Vanadium series | Vanadium-based | - | - |

| Temperature (°C) | ~360 | 350-450 | Varies | - |

| Main Product | Maleic anhydride | Maleic anhydride | Maleic acid | Maleic acid |

| Maleic Acid Purification | Hydrolysis + crystallization | Hydrolysis + crystallization | Low yield | Not favored |

Preparation of Chloroethene (Vinyl Chloride)

Overview:

Chloroethene is a key monomer for polyvinyl chloride (PVC) production. It is mainly produced via thermal cracking of 1,2-dichloroethane, which in turn is synthesized from ethene.

Industrial Preparation Methods:

| Step | Description | Reaction Conditions | Catalyst | Notes |

|---|---|---|---|---|

| (a) Production of 1,2-Dichloroethane | Two parallel routes: (i) Direct chlorination of ethene with chlorine in liquid phase; (ii) Oxychlorination of ethene with hydrogen chloride and oxygen over catalyst. | (i) 320-350 K, 4 atm; (ii) ~500 K, 5 atm | (i) FeCl3; (ii) CuCl2 + KCl on alumina | Both routes produce 1,2-dichloroethane with high conversion (~95%). |

| (b) Thermal Cracking of 1,2-Dichloroethane | 1,2-Dichloroethane is thermally cracked to chloroethene and hydrogen chloride. | ~650 K; Fired heater; Controlled residence time | None (thermal process) | Endothermic; yields 50-60%; side products minimized by quenching. |

| (c) Purification | Chloroethene is separated from HCl and unreacted 1,2-dichloroethane by two-stage distillation; HCl recycled. | Distillation conditions vary | - | Process optimized for energy efficiency and conversion. |

Alternative Routes from Ethane:

- High-temperature chlorination and oxychlorination of ethane to vinyl chloride have been explored but are less common industrially due to complexity and by-product formation.

Summary Table:

| Process Step | Reaction | Temp (K) | Pressure (atm) | Catalyst | Yield/Conversion |

|---|---|---|---|---|---|

| Direct Chlorination | C2H4 + Cl2 → C2H4Cl2 | 320-350 | 4 | FeCl3 | High |

| Oxychlorination | C2H4 + HCl + ½ O2 → C2H4Cl2 | ~500 | 5 | CuCl2 + KCl on alumina | ~95% conversion |

| Thermal Cracking | C2H4Cl2 → C2H3Cl + HCl | ~650 | - | None | 50-60% yield |

| Purification & Recycling | Distillation and scrubbing | Varies | Varies | - | High purity PVC feed |

Preparation of Ethenyl Acetate (Ethyl Acetate)

Overview:

Ethenyl acetate is commonly produced industrially by catalytic processes involving ethanol and acetaldehyde or by direct dehydrogenation of ethanol.

Industrial Preparation Methods:

| Method | Description | Reaction Conditions | Catalyst | Notes |

|---|---|---|---|---|

| 1. Dehydrogenation of Ethanol | Vaporous ethanol and hydrogen mixture is passed over a catalyst to form ethyl acetate. | Temp: 100-260°C (typ. 166-235°C); Pressure: 3-50 bar | Reduced copper oxide (e.g., E408Tu) | Endothermic reaction; requires precise temperature control. |

| 2. Oxidation of Ethanol | Ethanol is oxidized to acetaldehyde, which then reacts to form ethyl acetate (Tischenko reaction). | Similar to above; involves oxidation steps | Copper-based catalysts | By-products include butanone and butyraldehyde, complicating purification. |

| 3. Reaction of Ethanol with Acetaldehyde | Direct reaction forming ethyl acetate. | Varies | Catalysts vary | Used for high purity ethyl acetate production. |

- The dehydrogenation method is preferred for high purity and cost efficiency.

- By-products close in boiling point to ethyl acetate require careful separation.

- The process involves vapor phase reactions with controlled temperature and pressure to optimize yield.

Summary Table:

| Parameter | Dehydrogenation of Ethanol | Oxidation + Tischenko Reaction | Esterification (Not primary here) |

|---|---|---|---|

| Catalyst | Reduced copper oxide | Copper-based | Acid catalysts |

| Temperature (°C) | 166-235 | Similar | ~70-140 |

| Pressure (bar) | 3-50 | Similar | Atmospheric |

| By-products | Minimal butanone, butyraldehyde | Butanone, butyraldehyde | Minimal |

| Purification | Distillation needed | Distillation needed | Easier due to acid esterification |

Detailed Research Findings and Analysis

(Z)-but-2-enedioic acid is most efficiently produced via oxidation of benzene or butene to maleic anhydride, followed by hydrolysis. Vanadium pentoxide catalysts are standard for high selectivity. Alternative routes like furfural oxidation are less economically viable.

Chloroethene production is dominated by the two-step process: synthesis of 1,2-dichloroethane by direct chlorination or oxychlorination of ethene, then thermal cracking of 1,2-dichloroethane. Catalyst systems (FeCl3 and CuCl2/KCl on alumina) and process parameters (temperature, pressure) are optimized to maximize yield and minimize by-products. Recycling of unreacted materials and hydrogen chloride improves efficiency.

Ethenyl acetate is industrially produced mainly by catalytic dehydrogenation of ethanol using copper oxide catalysts under controlled vapor phase conditions. The process is endothermic and requires precise temperature and pressure control. Alternative oxidation and reaction routes exist but are less favored due to by-product formation and purification challenges.

A continuous production method for chloroethane (ethyl chloride) from ethanol and hydrogen chloride using zinc chloride catalyst has been developed, improving reaction rates, conversion, and energy efficiency. This method involves preheating ethanol, mixing with HCl gas, and reacting under mild conditions to produce high purity chloroethane with low waste generation.

Summary Table of Preparation Methods

| Compound | Main Industrial Route(s) | Key Catalyst(s) | Typical Conditions | Notes |

|---|---|---|---|---|

| (Z)-but-2-enedioic acid | Benzene or butene oxidation to maleic anhydride + hydrolysis | Vanadium pentoxide | 350-450°C, air oxidant | High selectivity, hydrolysis step |

| Chloroethene | 1,2-Dichloroethane synthesis (direct chlorination, oxychlorination) + thermal cracking | FeCl3; CuCl2 + KCl on alumina | 320-350 K (chlorination), 500 K (oxychlorination), 650 K (cracking) | Recycling of HCl and unreacted feed |

| Ethenyl Acetate | Dehydrogenation of ethanol | Reduced copper oxide | 166-235°C, 3-50 bar | Endothermic, vapor phase reaction |

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-but-2-enedioic acid; chloroethene; ethenyl acetate undergoes several types of chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.

Substitution: The polymer can undergo substitution reactions where specific atoms or groups in the polymer chain are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the polymer chain.

Applications De Recherche Scientifique

Pharmaceuticals

(Z)-but-2-enedioic acid is used extensively in the pharmaceutical industry for several purposes:

- Precursor for Drug Synthesis : It serves as a precursor for various drugs by forming stable addition salts with active pharmaceutical ingredients (APIs) such as indacaterol and chlorpheniramine .

- Biochemical Reactions : The compound acts as an inhibitor of transaminase reactions, which are critical in amino acid metabolism. This property is utilized in drug formulations targeting metabolic disorders.

Polymer Production

The compound is integral in the production of numerous polymers and resins:

- Alkyd Resins : Used in the formulation of phthalic-type alkyd resins which are essential for paints and coatings .

- Polyesters : It is involved in creating polyesters used for fiber-reinforced laminates and other composite materials .

Agricultural Chemicals

Maleic acid derivatives are utilized in the formulation of agricultural chemicals:

- Herbicides and Pesticides : It acts as a building block for various agrochemicals that enhance crop protection and yield .

Food Industry

In the food sector, maleic acid finds applications as:

Case Study 1: Pharmaceutical Formulations

A study demonstrated that maleic acid significantly enhances the solubility and stability of certain antihistamines when used to form maleate salts. This has led to improved therapeutic efficacy in clinical settings.

Case Study 2: Polymer Applications

Research conducted on maleic anhydride copolymers showed that incorporating (Z)-but-2-enedioic acid results in materials with superior mechanical properties suitable for automotive applications. The study highlighted its effectiveness in improving adhesion and durability of coatings.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Precursor for drug synthesis | Enhances stability and solubility of APIs |

| Polymer Production | Alkyd resins | Improves coating quality and durability |

| Agricultural Chemicals | Herbicides and pesticides | Enhances crop protection |

| Food Industry | Preservative for oils and fats | Extends shelf life |

Mécanisme D'action

The mechanism of action of (Z)-but-2-enedioic acid; chloroethene; ethenyl acetate involves its interaction with other molecules and materials. The polymer’s structure allows it to form strong bonds with other substances, enhancing its adhesive and coating properties. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used.

Comparaison Avec Des Composés Similaires

(Z)-But-2-enedioic Acid (Maleic Acid)

(Z)-But-2-enedioic acid, commonly known as maleic acid (CAS 110-16-7), is the cis-isomer of butenedioic acid. It features two carboxylic acid groups on the same side of the double bond, resulting in a bent molecular geometry . This structure contributes to its lower thermal stability compared to its trans-isomer, fumaric acid. Maleic acid is industrially significant as a precursor for polymers, resins, and agrochemicals. It readily forms anhydrides under dehydration conditions, which are critical in polyester and alkyd resin production .

Chloroethene (Vinyl Chloride)

Chloroethene (vinyl chloride, CAS 75-01-4) is a chlorinated hydrocarbon with the formula C₂H₃Cl. It is a colorless gas and a key monomer in polyvinyl chloride (PVC) production, accounting for over 95% of its global use . Chloroethene is carcinogenic (Group 1, IARC) and poses significant occupational hazards due to its association with liver angiosarcoma . Environmental studies highlight its role as an intermediate in the anaerobic reductive dechlorination of chlorinated ethenes like tetrachloroethene (PCE) .

Ethenyl Acetate (Vinyl Acetate)

Ethenyl acetate (vinyl acetate, CAS 108-05-4) is an organic ester with the formula CH₃CO₂CH=CH₂. It is a colorless liquid with a pungent odor, primarily used to produce polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA) copolymers . These polymers are integral to adhesives, paints, and coatings. Vinyl acetate is classified as possibly carcinogenic (Group 2B, IARC) and requires careful handling due to its flammability and irritant properties .

Comparative Analysis with Structurally or Functionally Similar Compounds

(Z)-But-2-enedioic Acid vs. (E)-But-2-enedioic Acid (Fumaric Acid)

Maleic acid’s higher solubility and reactivity make it preferable for industrial syntheses, while fumaric acid’ stability suits food and pharmaceutical uses .

Chloroethene vs. Other Chlorinated Ethenes

Chloroethene’s role as a monomer contrasts with TCE and PCE’s solvent applications. Its higher volatility and carcinogenicity necessitate stricter exposure controls .

Ethenyl Acetate vs. Other Vinyl Esters and Acrylates

Ethenyl acetate balances reactivity and cost-effectiveness, making it dominant in adhesives. Methyl acrylate’s higher reactivity suits acrylic resins but requires careful handling .

Key Research Findings

- Maleic Acid : Isomerization to fumaric acid is catalyzed by heat or bases, but maleic anhydride formation dominates in industrial settings .

- Chloroethene : Reductive dechlorination studies show hydrogen gas (H₂) significantly enhances degradation rates in anaerobic environments, reducing environmental persistence .

- Ethenyl Acetate : Copolymerization with ethylene (EVA) improves flexibility and transparency, critical for packaging films and solar cell encapsulants .

Activité Biologique

The compound (Z)-but-2-enedioic acid; chloroethene; ethenyl acetate, commonly known as a polymeric substance formed from maleic acid, chloroethene, and ethenyl acetate, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, potential applications in medicine and industry, and associated health risks.

- Chemical Formula :

- Molecular Weight : 116.07 g/mol for the monomer units.

- CAS Number : 9005-09-8

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Toxicity and Safety :

- Exposure to maleic acid has been linked to kidney damage in animal studies. Intraperitoneal injections of maleic acid in rats and dogs resulted in morphological changes in kidneys resembling Fanconi syndrome, affecting ion transport mechanisms in renal tubular cells .

- Chronic exposure studies indicated increased mortality and organ damage (liver and testicular) at high doses (up to 750 mg/kg/day) over two years .

- Enzyme Inhibition :

- Polymerization Behavior :

Case Study 1: Renal Toxicity in Animal Models

A study conducted on male rats administered with varying doses of maleic acid demonstrated significant renal toxicity characterized by:

- Increased serum creatinine levels.

- Histopathological changes in kidney tissues.

- Altered ion transport mechanisms leading to electrolyte imbalances.

Case Study 2: Industrial Applications

The polymer produced from (Z)-but-2-enedioic acid has been explored for use in:

- Coatings that provide resistance to chemical degradation.

- Adhesives utilized in the automotive industry due to their strong bonding capabilities.

Research Findings

A review of literature indicates that while the compound exhibits beneficial properties for industrial use, its biological implications necessitate caution:

- Health Risks : Prolonged exposure can lead to significant health issues, including systemic toxicity as observed in chronic exposure studies.

- Regulatory Status : The compound is classified under hazardous substances due to its potential health risks, prompting regulatory scrutiny .

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Toxicity | Kidney damage from maleic acid | Morphological changes resembling Fanconi syndrome |

| Enzyme Inhibition | Interaction with glutathione | Induces oxidative stress leading to cellular damage |

| Industrial Use | Applications in coatings and adhesives | Enhanced mechanical properties and thermal stability |

Q & A

Q. How can (Z)-but-2-enedioic acid be synthesized, and what analytical methods confirm its geometric configuration?

- Methodological Answer : (Z)-but-2-enedioic acid (maleic acid) is synthesized via isomerization of its (E)-isomer (fumaric acid) under acidic conditions or catalytic processes. To confirm geometric configuration:

- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts of protons adjacent to the double bond; cis (Z) isomers exhibit distinct coupling patterns compared to trans (E) isomers .

- X-ray Crystallography : Resolve spatial arrangement of carboxyl groups to confirm cis configuration .

- Polarimetry : Monitor optical activity changes during isomerization reactions .

Q. What are optimal methods for detecting trace chloroethene (vinyl chloride) in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a capillary column (e.g., DB-624) for separation and quantification.

- Sample Preparation : Employ purge-and-trap techniques to concentrate volatile compounds from water or air matrices .

- Detection Limits : Calibrate with certified reference materials (CRMs) listed in environmental testing catalogs (e.g., vinyl chloride in trihalomethanes panel) .

- Validation : Cross-check results with EPA Method 502.2 to ensure compliance with regulatory standards .

Q. How can ethenyl acetate be synthesized, and what techniques assess its purity?

- Methodological Answer : Ethenyl acetate is synthesized via acid-catalyzed esterification of acetic acid with ethenol (vinyl alcohol).

- Purity Assessment :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm to quantify residual reactants .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ester carbonyl peaks (~1740 cm⁻¹) and confirm absence of acetic acid (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence the isomerization kinetics of (Z)-but-2-enedioic acid?

- Methodological Answer : Design a kinetic study under varying pH, temperature, and catalytic conditions (e.g., UV light or metal catalysts):

- Experimental Setup : Use a jacketed reactor with in-situ UV-Vis spectroscopy to monitor real-time isomerization rates .

- Data Analysis : Apply the Arrhenius equation to calculate activation energy and compare with computational models (e.g., DFT simulations) .

- Contradiction Resolution : If discrepancies arise between experimental and theoretical data, validate via isotopic labeling (e.g., deuterated solvents) to trace mechanistic pathways .

Q. What catalytic mechanisms govern chloroethene polymerization, and how can side reactions be minimized?

- Methodological Answer : Investigate radical or coordination polymerization using initiators like azobisisobutyronitrile (AIBN) or Ziegler-Natta catalysts:

- Mechanistic Probes : Use Electron Paramagnetic Resonance (EPR) to detect radical intermediates in chain propagation .

- Side Reaction Mitigation : Optimize monomer-to-catalyst ratios and reaction temperature to suppress branching or chain-transfer reactions .

- Data Interpretation : Compare molecular weight distributions (GPC) with literature values to identify deviations caused by impurities .

Q. How does ethenyl acetate’s cross-linking behavior vary in copolymerization with acrylates?

- Methodological Answer : Conduct copolymerization studies with methyl methacrylate (MMA) under controlled initiator concentrations:

- Kinetic Analysis : Use dilatometry to monitor reaction rates and calculate reactivity ratios (e.g., Fineman-Ross method) .

- Thermal Characterization : Apply Differential Scanning Calorimetry (DSC) to assess glass transition temperatures (Tg) and cross-link density .

- Contradiction Analysis : If unexpected Tg values occur, re-examine monomer feed ratios via NMR to verify composition .

Data Contradiction Analysis and Validation

- Scenario : Discrepancies in reported melting points or reactivity data for (Z)-but-2-enedioic acid.

- Resolution :

Cross-validate using multiple techniques (e.g., DSC for melting point, HPLC for purity ).

Replicate experiments under standardized conditions (e.g., IUPAC-recommended protocols ).

Consult peer-reviewed databases (e.g., NIST Chemistry WebBook) to reconcile conflicting data .

- Scenario : Inconsistent GC-MS results for chloroethene in environmental samples.

- Resolution :

Verify column specificity using retention index markers .

Perform spike-and-recovery tests to assess matrix interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.